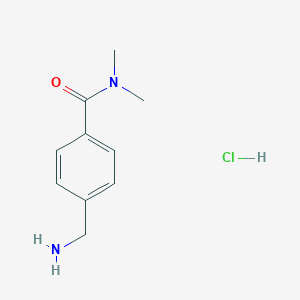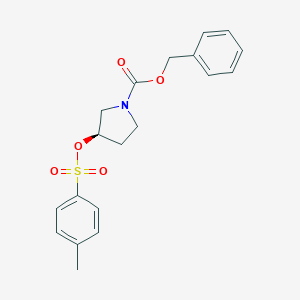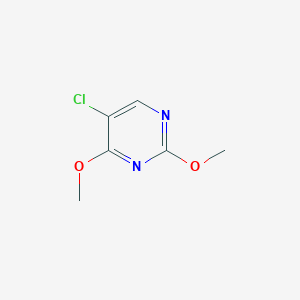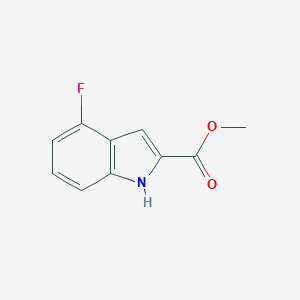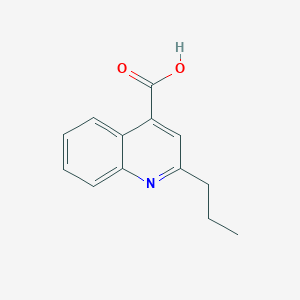
2-Propylquinoline-4-carboxylic acid
説明
2-Propylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is used in research and development .
Synthesis Analysis
The synthesis of 2-Propylquinoline-4-carboxylic acid involves several steps. One method involves the use of sulfuric acid, hydrazine hydrate, and ethanol in a multi-step reaction . The reaction conditions include reflux for 1 hour, followed by microwave irradiation at 140°C .Molecular Structure Analysis
The InChI code for 2-Propylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving 2-Propylquinoline-4-carboxylic acid are complex and can involve multiple steps . For example, one reaction involves the use of sulfuric acid, hydrazine hydrate, and ethanol in a multi-step process .Physical And Chemical Properties Analysis
2-Propylquinoline-4-carboxylic acid has a molecular weight of 215.25 . It is a powder at room temperature . The melting point is between 159-160°C .科学的研究の応用
-
Organic Synthesis
- Application : 2-Propylquinoline-4-carboxylic acid is a type of carboxylic acid, which are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
- Method of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Generally, carboxylic acids can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : The outcomes of these syntheses can also vary widely, but the use of carboxylic acids can often lead to the production of a wide range of organic compounds .
-
Nanotechnology
- Application : Carboxylic acids, including 2-Propylquinoline-4-carboxylic acid, can be used in nanotechnology for the modification of the surface of metallic nanoparticles or carbon nanostructures .
- Method of Application : The carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results : The use of carboxylic acids in this way can help to improve the properties of the nanoparticles or nanostructures, making them more suitable for various applications .
- Alkaline Phosphatase Inhibitors
- Application : A diverse range of quinoline-4-carboxylic acid derivatives, including 2-Propylquinoline-4-carboxylic acid, has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- Method of Application : The compounds were synthesized and their inhibitory effects on alkaline phosphatases were evaluated .
- Results : Most of the tested compounds showed remarkable inhibition of various types of human alkaline phosphatases. For example, compound 3j was identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC 50 value of 22 ± 1 nM .
Safety And Hazards
The safety data sheet for 2-Propylquinoline-4-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment .
Relevant Papers Several papers have been published on the topic of 2-Propylquinoline-4-carboxylic acid. These include studies on its synthesis , its molecular structure , and its potential applications . These papers provide valuable insights into the properties and potential uses of this compound.
特性
IUPAC Name |
2-propylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNIFKWPIVEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357576 | |
| Record name | 2-propylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylquinoline-4-carboxylic acid | |
CAS RN |
1019-03-0 | |
| Record name | 2-propylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



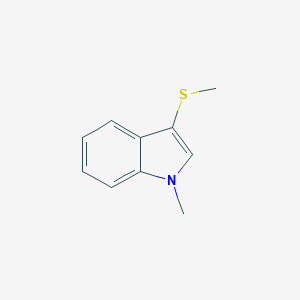
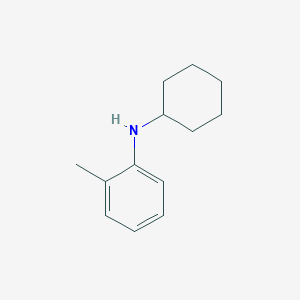
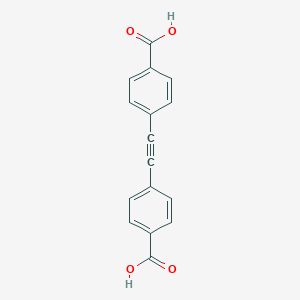
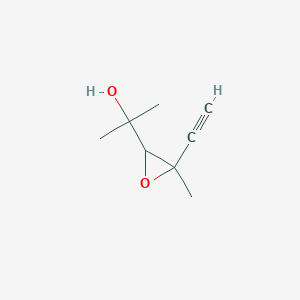
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
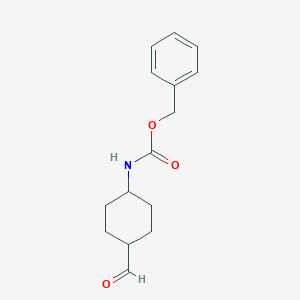
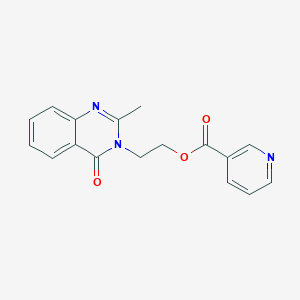
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
